molecular formula C13H10ClFO B6380912 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261891-87-5

2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6380912
CAS RN: 1261891-87-5
M. Wt: 236.67 g/mol
InChI Key: JZWUOHPKUHXHQO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% (CFMP) is a synthetic phenol compound with a wide range of applications in scientific research. CFMP is a relatively new compound, first synthesized in 2012, and has since been used in various research fields, including medicinal chemistry, material science, and biochemistry. CFMP is known for its unique properties, such as its high solubility in water and its low toxicity.

Scientific Research Applications

2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a wide range of scientific research applications. In medicinal chemistry, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used to synthesize new molecules with potential therapeutic properties. In material science, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used to synthesize polymers with unique properties. In biochemistry, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the phenolic hydroxyl group of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% and the target molecule. This covalent bond is then stabilized by hydrogen bonding and other non-covalent interactions. The exact mechanism of action of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% are not fully understood. However, studies have shown that 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is not toxic to humans or other living organisms, and it has not been shown to cause any adverse effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has several advantages for laboratory experiments. For example, it is highly soluble in water, which makes it easy to work with in aqueous solutions. Additionally, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is relatively non-toxic, which makes it a safe compound to work with in the laboratory. However, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% also has some limitations. For example, it is relatively expensive, which can limit its use in some experiments. Additionally, 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a relatively low solubility in organic solvents, which can limit its use in some experiments.

Future Directions

There are many potential future directions for 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% research. For example, further studies could be done to better understand the mechanism of action of 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% and its biochemical and physiological effects. Additionally, further studies could be done to develop new synthesis methods for 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% and to develop new applications for 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. Finally, further studies could be done to develop new polymers and other materials using 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% as a starting material.

Synthesis Methods

2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized from the reaction of 2-chlorophenol and 3-fluoro-2-methylphenyl bromide in the presence of a base. This reaction is an example of a nucleophilic substitution reaction, where the nucleophile (2-chlorophenol) reacts with the electrophile (3-fluoro-2-methylphenyl bromide) to form 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. The reaction is carried out in an aqueous solution, which serves as a solvent and a source of hydroxide ions. The reaction is typically carried out at a temperature of 70 °C and a pH of 10-12.

properties

IUPAC Name

2-chloro-5-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-10(3-2-4-12(8)15)9-5-6-11(14)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWUOHPKUHXHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685896
Record name 4-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-fluoro-2-methylphenyl)phenol

CAS RN

1261891-87-5
Record name 4-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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